Zoledronate trisodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

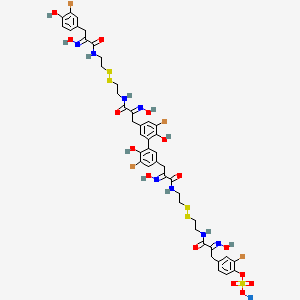

Zoledronate Trisodium is the trisodium salt form of zoledronate, a synthetic imidazole, third generation bisphosphonate analog of pyrophosphate with antiresorptive activity. Zoledronate binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate (diphosphate) synthase, thereby preventing protein prenylation within the mevalonate pathway. This leads to the loss of downstream metabolites essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, zoledronate decreases bone turnover and stabilizes the bone matrix.

Scientific Research Applications

Mechanism of Action and Bone Matrix Stabilization

Zoledronate trisodium, a third-generation bisphosphonate, exhibits antiresorptive activity by binding to hydroxyapatite crystals in bone matrix. It inhibits farnesyl pyrophosphate synthase within the mevalonate pathway, crucial for osteoclast function. This inhibition leads to apoptosis and eventual death of osteoclast cells, thereby reducing bone resorption and stabilizing the bone matrix (Definitions, 2020).

Impact on Osteoclast-Mediated Bone Resorption

Zoledronate's potency surpasses other bisphosphonates in inhibiting osteoclast-mediated bone resorption. Its efficacy in normalizing serum calcium levels in hypercalcemia cases, particularly in malignancy contexts, has been established through clinical trials (Cheer et al., 2001).

Role in Pain and Cartilage Loss in Degenerative Joint Disease

In a rat model of degenerative joint disease, zoledronate demonstrated efficacy in preventing pain and cartilage loss. By inhibiting osteoclasts, it plays a crucial role in subchondral bone remodeling, impacting nociception and the pathobiology of the disease model (Strassle et al., 2010).

Bone Material Properties in Osteoporosis

Zoledronate has shown significant impact in postmenopausal women with osteoporosis. It influences bone material properties, evidenced by changes in mineral/matrix ratio and mineral crystallites, contributing to its antifracture efficacy (Gamsjaeger et al., 2011).

Novel Antiangiogenic Effects

Zoledronate also displays potent antiangiogenic properties. It inhibits human endothelial cell proliferation and modulates cell adhesion and migration, thereby reducing vessel sprouting. This aspect of zoledronate has implications in treating malignant bone disease and other angiogenesis-dependent diseases (Wood et al., 2002).

Solid-State Forms and Polymorphism

The study of solid-state forms of zoledronic acid reveals different degrees of hydration and crystalline forms. This research is essential for understanding its stability and thermal behavior, crucial for pharmaceutical applications (Ruscica et al., 2010).

Inhibition of Endothelial Cell Functions

Zoledronate suppresses prenylation-dependent signaling pathways in endothelial cells, affecting their adhesion, migration, and survival. This action elucidates its potential as an anti-angiogenic and anti-cancer agent (Hasmim et al., 2007).

properties

CAS RN |

165800-08-8 |

|---|---|

Product Name |

Zoledronate trisodium |

Molecular Formula |

C25H39N10Na15O37P10 |

Molecular Weight |

1726.2 g/mol |

IUPAC Name |

pentadecasodium;hydroxy-(1-hydroxy-2-imidazol-1-yl-1-phosphonatoethyl)phosphinate;dihydrate |

InChI |

InChI=1S/5C5H10N2O7P2.15Na.2H2O/c5*8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;;;;;;;;;;;;/h5*1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;;;;;;;;;;;;;;2*1H2/q;;;;;15*+1;;/p-15 |

InChI Key |

HYMYRPXSMHJPGD-UHFFFAOYSA-A |

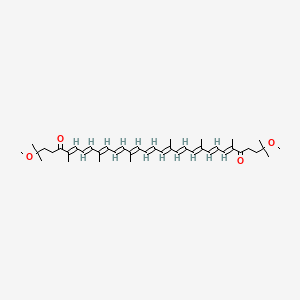

SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,5,6-Tetrachloro-1,7-bis(dichloromethyl)-7-methylbicyclo[2.2.1]heptane](/img/structure/B1264787.png)

![sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5R)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1264795.png)

![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)

![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)

![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)